molecular formula C12H11ClN2O2 B14546443 N-(3-Chloro-4-methylphenyl)-2-cyano-3-hydroxybut-2-enamide CAS No. 62004-36-8

N-(3-Chloro-4-methylphenyl)-2-cyano-3-hydroxybut-2-enamide

Cat. No.: B14546443
CAS No.: 62004-36-8
M. Wt: 250.68 g/mol
InChI Key: GIEMSKSHZHUZRJ-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-methylphenyl)-2-cyano-3-hydroxybut-2-enamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a cyano group, a hydroxyl group, and a chloro-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-4-methylphenyl)-2-cyano-3-hydroxybut-2-enamide typically involves the reaction of 3-chloro-4-methylaniline with appropriate reagents under controlled conditions. One common method involves the use of acetic acid as a solvent, where the reaction proceeds efficiently to yield the desired compound in good purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of specialized equipment and techniques to handle the reagents and products safely.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-4-methylphenyl)-2-cyano-3-hydroxybut-2-enamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The cyano group can be reduced to form amines.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-Chloro-4-methylphenyl)-2-cyano-3-hydroxybut-2-enamide has found applications in several areas of scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(3-Chloro-4-methylphenyl)-2-cyano-3-hydroxybut-2-enamide exerts its effects involves interactions with specific molecular targets. The cyano and hydroxyl groups play crucial roles in binding to enzymes or receptors, modulating their activity and leading to the observed biological effects. The chloro-substituted phenyl ring may also contribute to the compound’s overall activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Chloro-4-methylphenyl)-2-cyano-3-hydroxybut-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a cyano and a hydroxyl group in the same molecule allows for diverse chemical transformations and interactions with biological targets, setting it apart from other similar compounds.

Properties

CAS No.

62004-36-8

Molecular Formula

C12H11ClN2O2

Molecular Weight

250.68 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-cyano-3-hydroxybut-2-enamide

InChI

InChI=1S/C12H11ClN2O2/c1-7-3-4-9(5-11(7)13)15-12(17)10(6-14)8(2)16/h3-5,16H,1-2H3,(H,15,17)

InChI Key

GIEMSKSHZHUZRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=C(C)O)C#N)Cl

Origin of Product

United States

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